Cas no 4185-47-1 (Nitrodiethanolamine)

Nitrodiethanolamine structure
Nitrodiethanolamine structure
Product Name:Nitrodiethanolamine
CAS No:4185-47-1
MF:C4H8N4O8
MW:240.12832069397
CID:1512808
PubChem ID:20150
Update Time:2025-04-21

Nitrodiethanolamine Chemical and Physical Properties

Names and Identifiers

    • Nitrodiethanolamine
    • Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester)
    • 2,2'-(Nitroimino)bisethanol dinitrate (ester)
    • 2,2'-(Nitroimino)ethanol dinitrate
    • 2,2'-Dinitrato-N-nitrodiethylamine
    • 2,2'-Nitroiminobis(ethylnitrate)
    • 2,2'-Nitroiminodiethanol nitrate
    • BRN 1803252
    • DINA
    • Diethanol-N-nitramine dinitrate
    • Diethanolnitramine dinitrate
    • N-Nitrodiethanolamine dinitrate
    • Nitrodiethanolamine dinitrate
    • sym-Dinitroxydiethylnitramine
    • Ethanol, 2,2'-nitroiminodi-, dinitrate (ester)
    • (nitroimino)diethane-2,1-diyl dinitrate
    • 2,2'-(Nitroimino)bisethanol dinitrate
    • 2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate
    • Ethanol, 2,2'-nitroiminod
    • Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
    • NZDNCDGEHXHPCO-UHFFFAOYSA-N
    • 2,2'-Nitroiminobis(ethyl nitrate)
    • N-Nitrobis(2-hydroxyethyl)-amine dinitrate
    • DTXSID30194648
    • AKOS000567452
    • Ethanol, 2,2'-nitroiminodi-, dinitrate
    • STK366161
    • SCHEMBL2681712
    • DINA (explosive)
    • Q15628370
    • 4185-47-1
    • 2-(1-[2-(Nitrooxy)ethyl]-2-oxido-2-oxohydrazino)ethyl nitrate #
    • 2-{NITRO[2-(NITROOXY)ETHYL]AMINO}ETHYL NITRATE
    • Ethanol, 2,2'-(nitroimino)bis-, dinitrate
    • Inchi: 1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2
    • InChI Key: NZDNCDGEHXHPCO-UHFFFAOYSA-N
    • SMILES: [O-][N+](OCCN([N+](=O)[O-])CCO[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 150.0641
  • Monoisotopic Mass: 240.03421323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 159Ų

Experimental Properties

  • Density: 1.8742 (rough estimate)
  • Boiling Point: 382.83°C (rough estimate)
  • Refractive Index: 1.8500 (estimate)
  • PSA: 86.84
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.